Cas no 1341343-55-2 (3-(4-methyl-1H-pyrazol-1-yl)phenol)

3-(4-methyl-1H-pyrazol-1-yl)phenol 化学的及び物理的性質
名前と識別子
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- 3-(4-methyl-1H-pyrazol-1-yl)phenol
- Z1227755434
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- MDL: MFCD20326195
- インチ: 1S/C10H10N2O/c1-8-6-11-12(7-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3
- InChIKey: MHHANIUFVPEFBD-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC(=C1)N1C=C(C)C=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38
3-(4-methyl-1H-pyrazol-1-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3210822-1.0g |
3-(4-methyl-1H-pyrazol-1-yl)phenol |
1341343-55-2 | 95.0% | 1.0g |
$614.0 | 2025-02-20 | |
Enamine | EN300-3210822-5.0g |
3-(4-methyl-1H-pyrazol-1-yl)phenol |
1341343-55-2 | 95.0% | 5.0g |
$1779.0 | 2025-02-20 | |
Enamine | EN300-3210822-0.1g |
3-(4-methyl-1H-pyrazol-1-yl)phenol |
1341343-55-2 | 95.0% | 0.1g |
$202.0 | 2025-02-20 | |
Enamine | EN300-3210822-0.25g |
3-(4-methyl-1H-pyrazol-1-yl)phenol |
1341343-55-2 | 95.0% | 0.25g |
$289.0 | 2025-02-20 | |
Enamine | EN300-3210822-1g |
3-(4-methyl-1H-pyrazol-1-yl)phenol |
1341343-55-2 | 95% | 1g |
$614.0 | 2023-09-04 | |
1PlusChem | 1P028ATP-10g |
3-(4-methyl-1H-pyrazol-1-yl)phenol |
1341343-55-2 | 95% | 10g |
$3323.00 | 2023-12-22 | |
Aaron | AR028B21-50mg |
3-(4-methyl-1H-pyrazol-1-yl)phenol |
1341343-55-2 | 95% | 50mg |
$211.00 | 2025-02-16 | |
Aaron | AR028B21-5g |
3-(4-methyl-1H-pyrazol-1-yl)phenol |
1341343-55-2 | 95% | 5g |
$2472.00 | 2023-12-16 | |
1PlusChem | 1P028ATP-5g |
3-(4-methyl-1H-pyrazol-1-yl)phenol |
1341343-55-2 | 95% | 5g |
$2261.00 | 2023-12-22 | |
1PlusChem | 1P028ATP-500mg |
3-(4-methyl-1H-pyrazol-1-yl)phenol |
1341343-55-2 | 95% | 500mg |
$656.00 | 2023-12-22 |
3-(4-methyl-1H-pyrazol-1-yl)phenol 関連文献
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
3-(4-methyl-1H-pyrazol-1-yl)phenolに関する追加情報
Comprehensive Overview of 3-(4-methyl-1H-pyrazol-1-yl)phenol (CAS No. 1341343-55-2): Properties, Applications, and Industry Insights
3-(4-methyl-1H-pyrazol-1-yl)phenol (CAS No. 1341343-55-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic phenol derivative combines a pyrazole ring with a phenolic hydroxyl group, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential as a kinase inhibitor scaffold and antimicrobial agent, aligning with growing demand for novel therapeutic candidates in precision medicine.
The molecular structure of 3-(4-methyl-1H-pyrazol-1-yl)phenol features a 1,4-disubstituted pyrazole moiety, which contributes to its hydrogen bonding capacity and metal coordination properties. These characteristics make it valuable in medicinal chemistry, particularly for designing targeted drug delivery systems – a hot topic in 2024 pharmaceutical forums. Researchers are exploring its structure-activity relationships (SAR) to optimize bioavailability and selective binding properties.
In material science, this compound shows promise for developing functional polymers with UV-stabilizing effects, addressing industry needs for advanced coating materials. Its electron-rich aromatic system enables applications in organic electronics, particularly as charge transport modifiers in OLED technologies – a sector experiencing 23% annual growth according to recent market analyses.
Synthetic protocols for CAS 1341343-55-2 typically involve Pd-catalyzed cross-coupling or nucleophilic aromatic substitution reactions. Current optimization trends focus on green chemistry principles, with several published methods achieving >85% yield using microwave-assisted synthesis – a technique frequently searched in chemical databases. The compound's crystalline form has been characterized by X-ray diffraction, revealing interesting molecular packing patterns relevant to solid-state properties.
Analytical characterization of 3-(4-methyl-1H-pyrazol-1-yl)phenol includes HPLC purity analysis (typically >98%), mass spectrometry (m/z 189.08 for [M+H]+), and comprehensive spectroscopic profiling (1H NMR, 13C NMR, IR). These quality control measures ensure reliability for high-throughput screening applications, a critical requirement for modern drug discovery platforms.
Emerging applications explore its use as a ligand in catalysis, particularly for asymmetric synthesis – a trending topic in organic chemistry publications. The methyl group at the 4-position of the pyrazole ring offers opportunities for further derivatization, making it a valuable building block in combinatorial chemistry approaches.
From a commercial perspective, CAS 1341343-55-2 is available in research quantities from specialty chemical suppliers, with pricing reflecting its high purity grade (typically $120-$180/g). Market intelligence indicates growing procurement interest from biotech startups and academic institutions, particularly those focusing on fragment-based drug design strategies.
Environmental and handling considerations for this compound follow standard laboratory safety protocols. While not classified as hazardous, proper personal protective equipment (PPE) is recommended during handling, consistent with OSHA laboratory standards – a regulatory aspect frequently queried in safety databases.
Future research directions may explore its potential in bioorthogonal chemistry applications or as a fluorescent probe scaffold, given the compound's aromatic conjugation system. These applications align with current scientific trends toward multifunctional molecular tools for biological imaging and diagnostics.
The patent landscape shows increasing activity around pyrazole-phenol derivatives, with 3-(4-methyl-1H-pyrazol-1-yl)phenol appearing in several recent filings related to anti-inflammatory agents and crop protection formulations. This reflects broader industry movements toward multi-target therapeutics and sustainable agrochemicals.
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